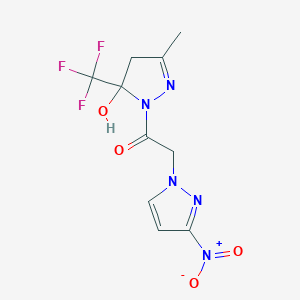![molecular formula C17H17ClN4O B279805 6-(2-chloroethyl)-N-(1-phenylethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B279805.png)
6-(2-chloroethyl)-N-(1-phenylethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-(2-chloroethyl)-N-(1-phenylethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide, also known as CEP, is a pyrazolopyrimidine derivative that has been studied for its potential as an anti-cancer agent. This compound has shown promising results in preclinical studies, and its mechanism of action has been extensively investigated.
Mécanisme D'action
The mechanism of action of 6-(2-chloroethyl)-N-(1-phenylethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide involves the inhibition of the DNA damage response pathway. 6-(2-chloroethyl)-N-(1-phenylethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide has been shown to inhibit the activity of the ataxia-telangiectasia mutated (ATM) kinase, which is a key regulator of the DNA damage response pathway. This inhibition leads to the accumulation of DNA damage and ultimately cell death in cancer cells. 6-(2-chloroethyl)-N-(1-phenylethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide has also been shown to inhibit the activity of the DNA repair protein, poly(ADP-ribose) polymerase (PARP), which further enhances the DNA damage and cell death in cancer cells.
Biochemical and Physiological Effects:
6-(2-chloroethyl)-N-(1-phenylethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide has been shown to have a selective cytotoxic effect on cancer cells, with minimal toxicity to normal cells. This selectivity is thought to be due to the high expression of ATM and PARP in cancer cells compared to normal cells. In addition, 6-(2-chloroethyl)-N-(1-phenylethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide has been shown to induce apoptosis in cancer cells, which is a programmed cell death mechanism that is often disrupted in cancer cells. 6-(2-chloroethyl)-N-(1-phenylethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide has also been shown to inhibit the migration and invasion of cancer cells, which are key processes involved in cancer metastasis.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 6-(2-chloroethyl)-N-(1-phenylethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide in lab experiments is its selectivity for cancer cells, which allows for the investigation of its anti-cancer properties without causing significant toxicity to normal cells. Another advantage is its ability to sensitize cancer cells to radiation and chemotherapy, making it a potential adjuvant therapy. One limitation of using 6-(2-chloroethyl)-N-(1-phenylethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide in lab experiments is its limited solubility in aqueous solutions, which can make it difficult to administer in vivo.
Orientations Futures
For research on 6-(2-chloroethyl)-N-(1-phenylethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide include investigating its potential as an anti-inflammatory agent, as well as its ability to sensitize cancer cells to immunotherapy. In addition, further studies are needed to optimize the synthesis method of 6-(2-chloroethyl)-N-(1-phenylethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide and improve its solubility in aqueous solutions. Finally, clinical trials are needed to evaluate the safety and efficacy of 6-(2-chloroethyl)-N-(1-phenylethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide as an anti-cancer agent in humans.
Méthodes De Synthèse
The synthesis of 6-(2-chloroethyl)-N-(1-phenylethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide involves the reaction of 2-chloroethylamine hydrochloride with 5-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4-carboxylic acid in the presence of triethylamine and N,N’-dicyclohexylcarbodiimide. The resulting intermediate is then treated with N-phenylethylamine to obtain the final product, 6-(2-chloroethyl)-N-(1-phenylethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide. This synthesis method has been optimized and yields 6-(2-chloroethyl)-N-(1-phenylethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide with high purity and yield.
Applications De Recherche Scientifique
6-(2-chloroethyl)-N-(1-phenylethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide has been extensively studied for its potential as an anti-cancer agent. It has shown promising results in preclinical studies, inhibiting the growth of various cancer cell lines including breast, lung, and colon cancer. 6-(2-chloroethyl)-N-(1-phenylethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide has also been shown to sensitize cancer cells to radiation and chemotherapy, making it a potential adjuvant therapy. In addition, 6-(2-chloroethyl)-N-(1-phenylethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide has been investigated for its potential as an anti-inflammatory agent, with studies showing its ability to inhibit the production of pro-inflammatory cytokines.
Propriétés
Formule moléculaire |
C17H17ClN4O |
|---|---|
Poids moléculaire |
328.8 g/mol |
Nom IUPAC |
6-(2-chloroethyl)-N-(1-phenylethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide |
InChI |
InChI=1S/C17H17ClN4O/c1-12(14-5-3-2-4-6-14)20-17(23)15-9-16-19-10-13(7-8-18)11-22(16)21-15/h2-6,9-12H,7-8H2,1H3,(H,20,23) |
Clé InChI |
LREUSPPTIQTXMF-UHFFFAOYSA-N |
SMILES |
CC(C1=CC=CC=C1)NC(=O)C2=NN3C=C(C=NC3=C2)CCCl |
SMILES canonique |
CC(C1=CC=CC=C1)NC(=O)C2=NN3C=C(C=NC3=C2)CCCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[1-(3-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-2-(4-nitro-1H-pyrazol-1-yl)acetamide](/img/structure/B279724.png)
![3,5-bis(difluoromethyl)-1-[(3,5-dimethyl-1H-pyrazol-1-yl)acetyl]-4,5-dihydro-1H-pyrazol-5-ol](/img/structure/B279727.png)
![2-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-propylacetamide](/img/structure/B279729.png)

![N-[(5-chloro-1H-indol-2-yl)methyl]-4-nitro-1-methyl-1H-pyrazole-3-carboxamide](/img/structure/B279732.png)
![Ethyl 5,7-bis(difluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B279733.png)
![4-({1-[3,5-bis(difluoromethyl)-5-hydroxy-4,5-dihydro-1H-pyrazol-1-yl]-1-oxopropan-2-yl}oxy)benzonitrile](/img/structure/B279734.png)
![2,5-dimethyl-4-nitro-N-[4-(1-pyrazolylmethyl)phenyl]-3-pyrazolecarboxamide](/img/structure/B279735.png)
![[5-[(3,5-dimethyl-4-nitro-1-pyrazolyl)methyl]-2-furanyl]-[5-hydroxy-3-methyl-5-(trifluoromethyl)-4H-pyrazol-1-yl]methanone](/img/structure/B279737.png)
![5-{[3,5-bis(difluoromethyl)-1H-pyrazol-1-yl]methyl}-4-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B279738.png)

![N-[1-(1-adamantyl)-1H-pyrazol-3-yl]-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B279740.png)
![1-{4-[(4-bromo-1H-pyrazol-1-yl)methyl]benzoyl}-3,5-bis(difluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol](/img/structure/B279744.png)
![5-{[3,5-bis(difluoromethyl)-1H-pyrazol-1-yl]methyl}-4-(3-methoxyphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B279746.png)